![molecular formula C17H11NO6 B2649319 benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 873577-77-6](/img/structure/B2649319.png)
benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H11NO6 . It is a derivative of 2H-chromenes, which are important oxygen heterocycles .
Synthesis Analysis
The synthesis of 2H-chromenes, including benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, has been a subject of research. Two major synthetic strategies have been developed towards such compounds . A specific synthesis method for benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is not found in the search results.Molecular Structure Analysis
The molecular structure of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate consists of 17 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass is 325.272 Da and the monoisotopic mass is 325.058624 Da .Scientific Research Applications
Natural Products and Pharmaceuticals
2H-chromenes are important oxygen heterocycles that widely exist in natural products and pharmaceutical agents . They are found in many biologically relevant molecules, making them a significant area of study in the development of new drugs .
Materials Science
2H-chromenes have been used broadly in materials science . Their unique chemical properties make them useful in the development of new materials with potential applications in various industries .
Organic Synthesis
2H-chromenes are used in organic synthesis . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
Bioorganic Chemistry and Molecular Recognition
Coumarin-based fluorescent chemosensors, which are derivatives of 2H-chromenes, have been widely employed in bioorganic chemistry and molecular recognition . They are used to detect and measure biological processes at the molecular level .
Anticancer Activity
Coumarins, including 2H-chromenes, have shown significant anticancer activity through diverse mechanisms of action . These include inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Other Biological and Pharmacological Activities
Coumarins have demonstrated a wide range of biological and pharmacological activities . These include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
properties
IUPAC Name |
benzyl 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-16(23-10-11-4-2-1-3-5-11)14-9-12-8-13(18(21)22)6-7-15(12)24-17(14)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGIQDDGEMGGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.